2-[Hexyl(methyl)amino]acetic acid hydrochloride
Description
2-[Hexyl(methyl)amino]acetic acid hydrochloride is a quaternary ammonium salt characterized by a hexyl(methyl)amino group attached to the alpha-carbon of a glycine backbone, with a hydrochloric acid counterion. The hexyl chain introduces significant lipophilicity, which may influence membrane permeability and bioavailability compared to shorter-chain or aromatic analogs .
Properties
IUPAC Name |
2-[hexyl(methyl)amino]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-3-4-5-6-7-10(2)8-9(11)12;/h3-8H2,1-2H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDATTATKSUONE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(C)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hexyl(methyl)amino]acetic acid hydrochloride typically involves the reaction of hexylamine with methyl bromoacetate, followed by hydrolysis and subsequent acidification with hydrochloric acid. The general steps are as follows:
Reaction of Hexylamine with Methyl Bromoacetate: Hexylamine reacts with methyl bromoacetate in the presence of a base such as sodium hydroxide to form 2-[Hexyl(methyl)amino]acetic acid methyl ester.
Hydrolysis: The ester is then hydrolyzed using an aqueous solution of sodium hydroxide to yield 2-[Hexyl(methyl)amino]acetic acid.
Acidification: The resulting acid is then treated with hydrochloric acid to form the hydrochloride salt of 2-[Hexyl(methyl)amino]acetic acid.
Industrial Production Methods
Industrial production methods for 2-[Hexyl(methyl)amino]acetic acid hydrochloride generally follow the same synthetic route but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-[Hexyl(methyl)amino]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
The compound serves as a precursor in the synthesis of pharmaceutical agents. Its structure allows for modifications that can lead to the development of novel therapeutic compounds. For instance, it has been used in the synthesis of trans-4-[(alkylamino)methyl]cyclohexyl acetic acid esters, which are important intermediates in the production of various medications . These derivatives are noted for their potential use in treating conditions such as hypertension and other cardiovascular diseases due to their vasodilatory effects.
1.2 Structure-Activity Relationships (SAR)
Research has demonstrated that modifications to the hexyl and methyl groups can significantly affect the pharmacological activity of related compounds. For example, studies on imidazole-derived compounds have shown that variations in side chains can enhance or diminish their inhibitory effects on enzymes like insulin-degrading enzyme (IDE) . This highlights the importance of 2-[Hexyl(methyl)amino]acetic acid hydrochloride as a scaffold for exploring SAR in drug design.
Biochemical Applications
2.1 Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly focusing on IDE. Its derivatives have been synthesized and tested for their ability to inhibit amyloid-beta peptide degradation, which is crucial in Alzheimer's disease research. The structure of these compounds allows them to interact effectively with the active sites of enzymes, providing insights into their mechanisms of action .
2.2 Cell Culture and Analysis
In analytical chemistry, 2-[Hexyl(methyl)amino]acetic acid hydrochloride is employed in cell culture applications. It acts as a biochemical reagent that can influence cellular processes, making it useful for studying cell signaling pathways and metabolic responses under various conditions .
Therapeutic Potential
3.1 Neurological Disorders
Given its structural properties, there is potential for 2-[Hexyl(methyl)amino]acetic acid hydrochloride to be developed into therapeutics for neurological disorders. Its ability to modulate neurotransmitter systems could be explored further in the context of anxiety and depression management.
3.2 Cardiovascular Applications
The compound's derivatives have shown promise as cardiovascular agents due to their ability to affect vascular smooth muscle relaxation. This application is particularly relevant for developing treatments aimed at managing blood pressure and improving overall cardiovascular health.
Case Studies
Mechanism of Action
The mechanism of action of 2-[Hexyl(methyl)amino]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural features and physicochemical properties of 2-[Hexyl(methyl)amino]acetic acid hydrochloride and related compounds:
Key Observations :
- Electronic Effects: The sulfur atom in 2-{[2-(methylsulfanyl)ethyl]amino}acetic acid hydrochloride introduces polarizability and hydrogen-bonding capacity, absent in the target compound .
- Aromatic vs.
Biological Activity
2-[Hexyl(methyl)amino]acetic acid hydrochloride is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula: C9H19NO2·HCl
- Molecular Weight: 195.72 g/mol
- CAS Number: 10197909
The compound features a hexyl group attached to a methylamino acetic acid backbone, which is believed to contribute to its biological activity.
Research indicates that 2-[Hexyl(methyl)amino]acetic acid hydrochloride may exhibit various biological activities, primarily through the modulation of neurotransmitter systems and potential antioxidant properties.
Neurotransmitter Modulation
The compound may influence neurotransmitter levels, particularly those involved in mood regulation and cognitive functions. This mechanism could make it a candidate for neuroprotective applications.
Antioxidant Activity
Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties. These properties are crucial in mitigating oxidative stress, which is linked to various diseases, including neurodegenerative disorders.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Antioxidant Studies
- A study evaluated the antioxidant capacity of related compounds using DPPH and ABTS assays. Results indicated significant radical scavenging activity, suggesting that 2-[Hexyl(methyl)amino]acetic acid hydrochloride may possess similar properties.
- The IC50 values for related compounds ranged from 30 to 100 µg/mL, indicating moderate antioxidant potential .
- Neuroprotective Effects
- Anticancer Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
